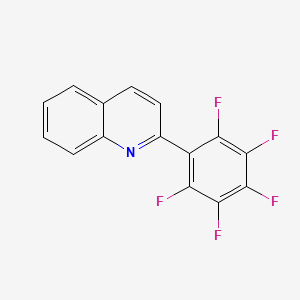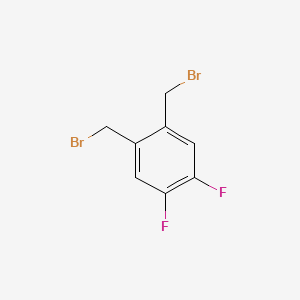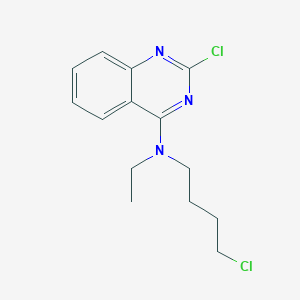
2-(Perfluorophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Perfluorophenyl)quinoline is a compound that belongs to the class of quinoline derivatives. It features a quinoline ring system substituted with a perfluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorophenyl)quinoline typically involves the reaction of quinoline derivatives with perfluorophenyl reagents. One common method is the nucleophilic aromatic substitution reaction, where a perfluorophenyl group is introduced to the quinoline ring. This reaction often requires the use of strong bases and polar aprotic solvents to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow reactions. These methods offer advantages in terms of reaction efficiency and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluorophenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The perfluorophenyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, leading to the formation of different oxidation states.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Cross-Coupling: Palladium catalysts and organometallic reagents (e.g., Grignard reagents) are typically used.
Major Products Formed:
Substitution Products: Various nucleophiles can replace the perfluorophenyl group, leading to a range of substituted quinolines.
Oxidation Products: Oxidized derivatives of quinoline, such as quinoline N-oxides.
Coupling Products: New quinoline derivatives with extended carbon chains or functional groups.
Scientific Research Applications
2-(Perfluorophenyl)quinoline has a wide range of applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic solar cells and other electronic devices.
Medicinal Chemistry: Quinoline derivatives, including this compound, have shown potential as antibacterial, antimalarial, and anticancer agents.
Material Science: The compound can be used to create hybrid materials with carbon nanostructures, enhancing their electronic and electrochemical properties.
Mechanism of Action
The mechanism by which 2-(Perfluorophenyl)quinoline exerts its effects depends on its application:
Electronic Properties: The perfluorophenyl group influences the electronic distribution within the quinoline ring, affecting its conductivity and energy levels.
Biological Activity: In medicinal applications, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Perfluoropropan-2-yl-based Quinoline Derivatives: These compounds also feature perfluorinated groups and exhibit similar electronic properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their antibacterial activity.
Chloroquine and Mefloquine: Antimalarial drugs with a quinoline core structure.
Uniqueness: 2-(Perfluorophenyl)quinoline is unique due to the presence of the perfluorophenyl group, which significantly alters its electronic properties and enhances its potential for use in organic electronics and hybrid materials .
Properties
Molecular Formula |
C15H6F5N |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)quinoline |
InChI |
InChI=1S/C15H6F5N/c16-11-10(12(17)14(19)15(20)13(11)18)9-6-5-7-3-1-2-4-8(7)21-9/h1-6H |
InChI Key |
LZHXODBNGVUKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)


![9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11837421.png)
![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)
![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)


![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)


![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
